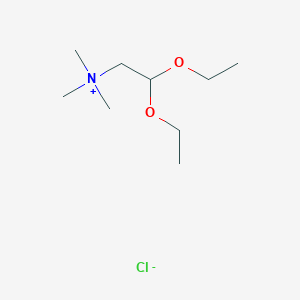

甜菜碱醛二乙基缩醛氯化物

描述

西罗莫司 (CCI-779) 是一种雷帕霉素的酯类衍生物,也是哺乳动物雷帕霉素靶蛋白 (mTOR) 的抑制剂。它是一种抗癌药物,已被美国食品药品监督管理局 (FDA) 批准用于治疗晚期肾细胞癌。 西罗莫司已在多种肿瘤类型中显示出良好的抗肿瘤活性,包括乳腺癌、神经胶质瘤、子宫内膜癌和套细胞淋巴瘤 .

科学研究应用

西罗莫司在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。在癌症研究中,西罗莫司在临床前模型和临床试验中已表现出显著的抗肿瘤活性。 它用于抑制 mTOR 激酶活性,从而抑制细胞增殖和蛋白质合成 .

作用机制

西罗莫司的作用机制涉及抑制 mTOR 激酶的功能。mTOR 是一种丝氨酸/苏氨酸激酶,调节蛋白质合成、细胞生长和增殖。 西罗莫司与 mTOR 相互作用并抑制其激酶活性,从而抑制 mTOR 信号通路 . 这种抑制会导致参与细胞周期控制的 mRNA 翻译减少,最终导致细胞周期停滞和肿瘤生长减缓 .

生化分析

Biochemical Properties

Betainealdehyde Diethylacetal Chloride is a derivative of betaine , a compound that plays a crucial role in various biochemical reactions. Betaine is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of methyl groups in a variety of microorganisms . Betaine aldehyde dehydrogenase (BADH) is one such enzyme that interacts with betaine, catalyzing the oxidation of betaine aldehyde to betaine .

Cellular Effects

Betaine, from which Betainealdehyde Diethylacetal Chloride is derived, has significant effects on various types of cells and cellular processes. It is known to protect microbial cells against drought, osmotic stress, and temperature stress . Furthermore, betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .

Molecular Mechanism

The molecular mechanism of Betainealdehyde Diethylacetal Chloride is closely related to that of betaine. Betaine donates a methyl group to homocysteine to form methionine via the enzyme betaine-homocysteine methyltransferase (BHMT), resulting in the formation of dimethylglycine .

Dosage Effects in Animal Models

While there is limited information on the dosage effects of Betainealdehyde Diethylacetal Chloride in animal models, studies on betaine, its derivative, have shown that it improves growth performance in production animals, particularly under increased environmental temperatures .

Metabolic Pathways

Betainealdehyde Diethylacetal Chloride is involved in the metabolic pathways of betaine. Betaine is synthesized through a two-step oxidation of choline via the intermediate betaine aldehyde .

Transport and Distribution

Dietary betaine, from which it is derived, is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions .

Subcellular Localization

Studies on betaine aldehyde dehydrogenase (BADH), an enzyme that interacts with betaine, have shown that BADH proteins are localized to the cytosol and dot-shaped organelles in the mesophyll and bundle sheath cells of plant leaves .

准备方法

西罗莫司的制备涉及多种合成路线和反应条件。 一种方法包括制备 2,2,5 三甲基 1,3 的 5 羧基二噁烷 . 西罗莫司的工业生产方法在现有文献中没有详细说明,但通常涉及在受控条件下用特定试剂对雷帕霉素进行酯化反应。

化学反应分析

西罗莫司会发生多种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括与 mTOR 及其相关通路相互作用的特定抗体和抑制剂 . 这些反应产生的主要产物通常与抑制 mTOR 调节的翻译控制器(如 p70 s6 激酶和 4E-BP1)有关 .

相似化合物的比较

西罗莫司与其他 mTOR 抑制剂(如雷帕霉素和依维莫司)类似。西罗莫司具有使其区别于这些化合物的独特特性。 例如,在临床相关浓度下,西罗莫司已显示出对蛋白质合成和细胞增殖的更强抑制作用 . 其他类似化合物包括西罗莫司和佐塔罗莫司,它们也靶向 mTOR 信号通路,但可能具有不同的药代动力学和药效学特征 .

参考文献

属性

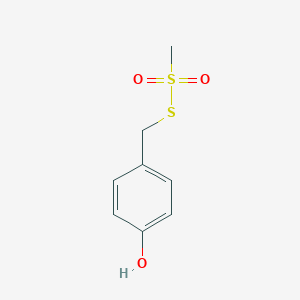

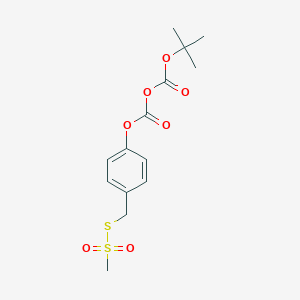

IUPAC Name |

2,2-diethoxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKADRIYSJAEIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](C)(C)C)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616954 | |

| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110675-66-6 | |

| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)